
2,4-Dichloroaniline
Overview
Description
2,4-Dichloroaniline is an organic compound with the molecular formula C₆H₃Cl₂NH₂. It is one of the six isomers of dichloroaniline, characterized by the presence of two chlorine atoms attached to the benzene ring at the 2 and 4 positions relative to the amino group. This compound appears as beige crystals and is primarily used as an intermediate in the synthesis of various dyes, herbicides, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4-Dichloroaniline is typically synthesized from 2,4-dichloronitrobenzene through a reduction process. The preparation method involves feeding 2,4-dichloronitrobenzene, a solvent (such as alcohol or methylbenzene), and catalysts (such as palladium-carbon series catalysts or Raney nickel) into a reaction kettle. Hydrogen is then introduced into the reaction kettle at temperatures ranging from 20 to 100 degrees Celsius and pressures between 3 to 30 MPa. The reaction is maintained for 6 to 16 hours .
Industrial Production Methods: In industrial settings, the reduction of 2,4-dichloronitrobenzene to this compound is often carried out using hydrogenation techniques. This method is preferred due to its simplicity, high yield, and minimal environmental impact compared to other reduction methods such as iron powder reduction .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloroaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The nitro group in 2,4-dichloronitrobenzene is reduced to an amino group to form this compound.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas in the presence of palladium-carbon or Raney nickel catalysts.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium hydroxide.
Major Products:
Oxidation: Formation of dichloroquinones.
Reduction: Formation of this compound from 2,4-dichloronitrobenzene.
Substitution: Formation of various substituted anilines depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
2,4-Dichloroaniline is a crucial intermediate in the synthesis of various pharmaceutical compounds. It is utilized in the production of:
- Antiseptics : Compounds like chlorhexidine and triclocarban, which are used in mouthwashes and soaps.
- Analgesics and Antipyretics : These include drugs that relieve pain and reduce fever.
- Antivirals : 2,4-DCA contributes to the development of medications targeting viral infections.
Case Study: Synthesis of Chlorhexidine
Research indicates that chlorhexidine, a widely used antiseptic, is synthesized using 2,4-DCA as a precursor. The compound's structure facilitates the formation of active pharmaceutical ingredients (APIs) critical for medical applications .
Agricultural Applications
In agriculture, 2,4-DCA is employed in the synthesis of agrochemicals such as herbicides and fungicides. These chemicals play vital roles in crop protection and enhancement.
- Herbicides : Used to control unwanted vegetation.
- Fungicides : Protect crops from fungal diseases.
Data Table: Agrochemical Products Derived from 2,4-DCA
Product Type | Example Compound | Application |
---|---|---|
Herbicide | 2,4-D | Broadleaf weed control |
Fungicide | Triclosan | Antimicrobial agent |
Environmental Applications
The environmental impact and degradation of this compound have been subjects of study due to its potential toxicity. Research has focused on its phototransformation in freshwater environments, which is crucial for understanding its fate in aquatic ecosystems.
- Phototransformation Studies : Investigations into how 2,4-DCA degrades under UV light exposure help assess its environmental risks .
Case Study: Aquatic Toxicity
A study highlighted that 2,4-DCA exhibits toxic effects on aquatic organisms. This has implications for water purification technologies and environmental safety measures .
Industrial Applications
In the chemical industry, 2,4-DCA is used as a building block for synthesizing dyes and pigments due to its vibrant coloration properties. It is also involved in the production of various fine chemicals.
Data Table: Industrial Uses of 2,4-DCA
Industry | Application |
---|---|
Dye Industry | Azo dyes production |
Fine Chemicals | Synthesis of specialty chemicals |
Toxicological Studies
Toxicological assessments have revealed that exposure to this compound can lead to health concerns. It has been identified as a potential carcinogen in certain studies.
Health Impact Overview
Mechanism of Action
The mechanism of action of 2,4-dichloroaniline involves its interaction with various molecular targets and pathways. In biological systems, it can undergo biodegradation by microorganisms such as Delftia tsuruhatensis H1. The compound’s acute toxicity and modes of action have been studied in freshwater crustaceans, indicating its potential impact on aquatic ecosystems .
Comparison with Similar Compounds
2,4-Dichloroaniline is one of six isomers of dichloroaniline. The other isomers include:
- 2,3-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Comparison:
This compound’s unique properties and applications make it a valuable compound in various scientific and industrial fields.
Biological Activity
2,4-Dichloroaniline (2,4-DCA) is an aromatic amine that has garnered attention due to its significant biological activity and potential health impacts. This compound is used in various industrial applications, including the synthesis of herbicides, dyes, and pharmaceuticals. Understanding its biological effects is crucial for assessing its safety and environmental impact.
- Molecular Formula : CHClN
- Molecular Weight : 163.02 g/mol
- CAS Number : 95-50-1
Acute Toxicity
Acute toxicity studies have demonstrated that 2,4-DCA exhibits significant lethality in animal models. The calculated LD50 values in Wistar rats are approximately 310 mg/kg body weight for males and 530 mg/kg for females following oral administration . Clinical signs of toxicity included cyanosis, irregular respiration, and convulsions. The compound has been classified as hazardous with acute toxicity potential via inhalation and skin exposure.
Methemoglobinemia
A notable biological effect of 2,4-DCA is its ability to induce methemoglobinemia, a condition where hemoglobin is converted to methemoglobin, reducing the blood's oxygen-carrying capacity. A case study reported a worker exposed to p-chloroaniline (a related compound) who developed severe methemoglobinemia with a methemoglobin level of 69% . Treatment with methylene blue resulted in complete recovery.
Aquatic Toxicity
Research indicates that 2,4-DCA is highly toxic to aquatic organisms. A study utilizing zebrafish revealed acute toxicity with a median lethal concentration (LC50) of approximately 7.45 mg/L after 48 hours of exposure . The cumulative mortality rates increased significantly at higher concentrations, indicating a strong toxicological impact on fish populations.
Concentration (mg/L) | Cumulative Mortality (%) at 48h | Cumulative Mortality (%) at 96h |
---|---|---|
0 | 0 | 0 |
1 | 0 | 0 |
4 | 0 | 0 |
8 | 10 | 40 |
10 | 80 | 100 |
Carcinogenic Potential
Studies investigating the carcinogenic potential of 2,4-DCA have yielded mixed results. While some research suggests that it may act as a carcinogen in certain animal models, further studies are required to establish definitive links to human carcinogenicity. The mechanisms by which it might induce cancer include DNA damage and disruption of cellular signaling pathways .
Case Studies
In addition to the aforementioned case of methemoglobinemia, other case studies have highlighted the risks associated with exposure to aromatic amines like 2,4-DCA. For instance, workers in chemical plants have reported adverse health effects ranging from respiratory issues to skin irritation upon dermal or inhalation exposure.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and purifying 2,4-dichloroaniline (2,4-DCA) for laboratory use?
- Methodology : 2,4-DCA is synthesized via diazotization of 2,4-dichlorobenzene followed by reduction. Purification typically involves recrystallization using ethanol or acetonitrile due to its moderate solubility (melting point: 59–63°C). Gradient elution in normal-phase liquid chromatography (NP LC) with n-heptane/2-propanol (99:1 to 19:81) can resolve isomers, ensuring purity >98% .
- Key Parameters : Monitor purity via UV detection at 245 nm and validate using NMR or mass spectrometry .
Q. How do physicochemical properties of 2,4-DCA influence its environmental persistence?
- Critical Properties :
- Melting point: 59–63°C; boiling point: 245°C .
- Low water solubility (0.4 g/L at 25°C) and moderate hydrophobicity (log P ~2.5) contribute to soil leaching .
- Stability: Degrades slowly under aerobic conditions but undergoes reductive dechlorination anaerobically .
Q. What analytical techniques are recommended for detecting trace 2,4-DCA in environmental samples?
- Methods :
- HPLC-UV : Use C18 columns with acetonitrile/water gradients; detection limit ~0.1 ppm .
- GC-MS : Derivatize with acetic anhydride to improve volatility; quantify using SIM mode (m/z 162 for molecular ion) .
Advanced Research Questions
Q. How do coexisting compounds (e.g., aniline, o-chloroaniline) affect 2,4-DCA biodegradation kinetics?
- Findings :
- o-Chloroaniline accelerates 2,4-DCA degradation via cometabolism (e.g., Pseudomonas spp.), increasing metabolic efficiency by 30–50% .
- Aniline acts as a preferential substrate, delaying 2,4-DCA breakdown until its depletion .
Q. What are the mechanistic pathways for 2,4-DCA electrochemical degradation, and how can intermediates be quantified?
- Pathways :
- Anodic oxidation produces 2-amino-4,5-dichlorophenylamine and this compound radicals, confirmed via cyclic voltammetry and LC-MS .
Q. How does microbial community structure influence reductive dehalogenation of 2,4-DCA in anaerobic systems?
- Mechanisms :
- Ortho-dechlorination by Dehalococcoides spp. produces 4-chloroaniline, which is further degraded to aniline .
- Sulfate-reducing bacteria compete with methanogens, altering dehalogenation rates .
- Methodology : Conduct metagenomic sequencing of aquifer slurries amended with electron donors (e.g., butyrate) to identify keystone species .
Q. What challenges arise in resolving 2,4-DCA isomers via chromatography, and how can they be mitigated?
- Challenges :
- Co-elution of 2,4-DCA with 2,3- and 3,4-dichloroaniline isomers under isocratic conditions .
- Solutions :
- Optimize gradient elution (n-heptane/2-propanol, 99:1 to 19:81 over 4 min) at 43°C .
- Validate with NMR (e.g., chemical shifts at δ 6.8–7.2 ppm for aromatic protons) .
Q. Methodological Notes
- Data Contradictions : and highlight variability in biodegradation rates depending on inoculum size and substrate competition. Replicate studies with standardized inocula (e.g., 10⁶ CFU/mL) to reduce variability.
- Safety Protocols : 2,4-DCA is toxic (LD50 oral rat: 727 mg/kg); handle with PPE and under fume hoods. Store in amber vials at 0–6°C to prevent photodegradation .
Properties
IUPAC Name |
2,4-dichloroaniline | |
---|---|---|
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InChI |
InChI=1S/C6H5Cl2N/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2 | |
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InChI Key |
KQCMTOWTPBNWDB-UHFFFAOYSA-N | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N | |
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Molecular Formula |
C6H5Cl2N | |
Record name | 2,4-DICHLOROANILINE | |
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DSSTOX Substance ID |
DTXSID1024966 | |
Record name | 2,4-Dichloroaniline | |
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Molecular Weight |
162.01 g/mol | |
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Physical Description |
2,4-dichloroaniline appears as beige crystals. (NTP, 1992), Other Solid; Pellets or Large Crystals, COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. | |
Record name | 2,4-DICHLOROANILINE | |
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Boiling Point |
473 °F at 760 mmHg (NTP, 1992), 245 °C AT 760 mm Hg, 245 °C | |
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Flash Point |
115 °C | |
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Solubility |
less than 1 mg/mL at 73 °F (NTP, 1992), Slightly soluble in water, alcohol, and ether., Solubility in water: none | |
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Density |
1.567 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.567 @ 20 °C, 1.57 g/cm³ | |
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Vapor Density |
Relative vapor density (air = 1): 5.6 | |
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Vapor Pressure |
Vapor pressure, Pa at 25 °C: | |
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Color/Form |
PRISMS FROM ACETONE; NEEDLES FROM DILUTED ALCOHOL OR PETROLEUM ETHER | |
CAS No. |
554-00-7 | |
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Melting Point |
145 to 147 °F (NTP, 1992), 63-64 °C | |
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URL | https://cameochemicals.noaa.gov/chemical/20137 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 2,4-DICHLOROANILINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5428 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,4-DICHLOROANILINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0141 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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